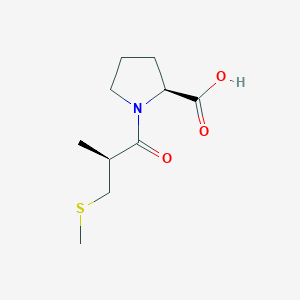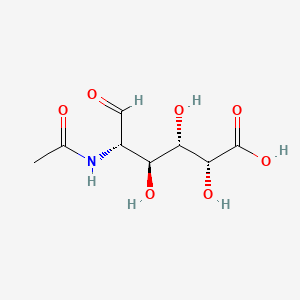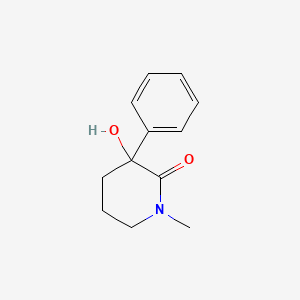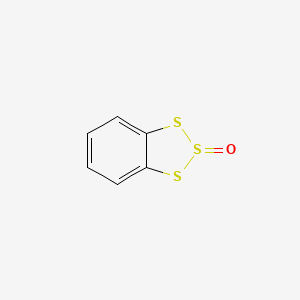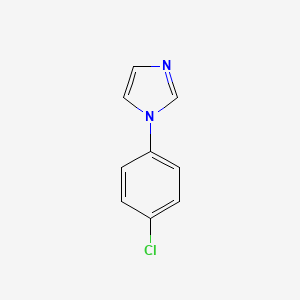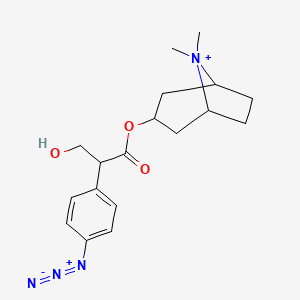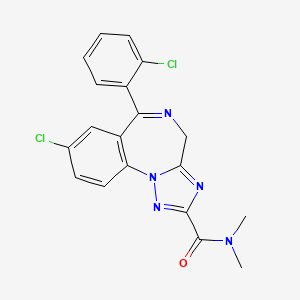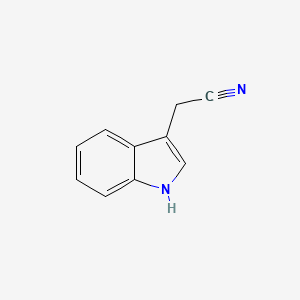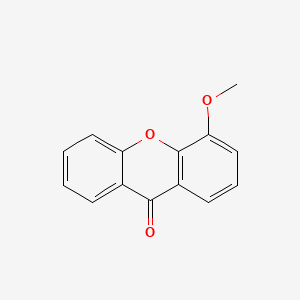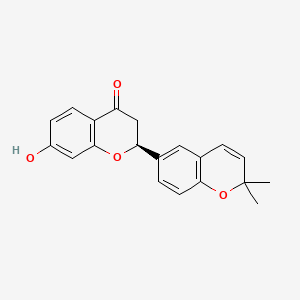
Abyssinone I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abyssinone I is a monohydroxyflavanone . It has a molecular formula of C20H18O4 . The average mass is 322.354 Da and the monoisotopic mass is 322.120514 Da .
Synthesis Analysis
The first asymmetric total syntheses of Abyssinone I was reported via quinine- or quinidine-derived thiourea-catalyzed intramolecular conjugate additions of β-keto ester alkylidenes . This concise strategy includes a tandem deprotection/decarboxylation final step that delivers all four natural products and their corresponding antipodes .Molecular Structure Analysis
The molecular structure of Abyssinone I consists of a (2S)-2’,2’-dimethyl-2,3-dihydro-2’H,4H-2,6’-bichromen-4-one carrying a hydroxy substituent at position 7 . The InChI string representation of its structure isInChI=1S/C20H18O4/c1- 20 (2) 8- 7- 13- 9- 12 (3- 6- 17 (13) 24- 20) 18- 11- 16 (22) 15- 5- 4- 14 (21) 10- 19 (15) 23- 18/h3- 10,18,21H,11H2,1- 2H3/t18- /m0/s1 .
Aplicaciones Científicas De Investigación
Antibacterial and Antitubercular Properties
Abyssinone I and its derivatives, such as abyssinone II, exhibit significant antibacterial and antitubercular activities. Abyssinone II, for instance, was found to hyperpolarize the bacterial membrane potential and inhibit the biosynthesis of key cellular macromolecules like DNA, RNA, and protein (Sun et al., 2012).
Anticancer Effects
Abyssinone I has shown potential in cancer treatment, particularly in inducing apoptosis in cancer cells. Studies have demonstrated its ability to trigger apoptosis via the mitochondrial pathway in human cervical carcinoma cells, hinting at its anti-proliferative activity and potential as a cancer therapeutic agent (Samaga et al., 2014).
Potential in Chemoprevention of Breast Cancer
Abyssinone I and its analogues have been evaluated for their role as aromatase inhibitors, which is significant in the chemoprevention of breast cancer. Modifications to the chemical structure of abyssinone II, for instance, resulted in increased inhibitory activity, suggesting the potential of these compounds in breast cancer prevention (Maiti et al., 2007).
Cytotoxic Properties
Abyssinone I and related compounds exhibit cytotoxic activities, particularly against cancer cell lines. This highlights their potential in cancer therapy, with studies showing that prenylated flavonoids like abyssinone I have better inhibitory activity compared to non-prenylated counterparts (Rao et al., 2009).
Inhibition of Protein Tyrosine Phosphatase-1B
Abyssinone I and its variants have shown inhibitory activity against protein tyrosine phosphatase-1B (PTP1B), a therapeutic target for type-2 diabetes and obesity. This suggests a potential application in managing these conditions (Na et al., 2006).
Modulating Steroidogenesis
Abyssinone I and related flavonoids have been screened for their effects on enzymes in the steroidogenesis pathway. Their interaction with enzymes such as 3βHSD, 17βHSD, and Aromatase indicates their potential role in modulating steroidogenesis, particularly in hormone-dependent cancers (Hatti et al., 2009).
Propiedades
Número CAS |
77263-07-1 |
|---|---|
Nombre del producto |
Abyssinone I |
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(2S)-2-(2,2-dimethylchromen-6-yl)-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)18-11-16(22)15-5-4-14(21)10-19(15)23-18/h3-10,18,21H,11H2,1-2H3/t18-/m0/s1 |
Clave InChI |
MITHUEHYZARDCT-SFHVURJKSA-N |
SMILES isomérico |
CC1(C=CC2=C(O1)C=CC(=C2)[C@@H]3CC(=O)C4=C(O3)C=C(C=C4)O)C |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C3CC(=O)C4=C(O3)C=C(C=C4)O)C |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC(=C2)C3CC(=O)C4=C(O3)C=C(C=C4)O)C |
Sinónimos |
2-(2',2'-dimethyl chrom-3'-en-6'-yl)-7-hydroxy chroman-4-one abyssinone I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



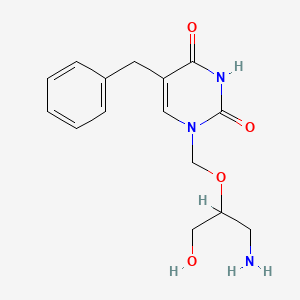
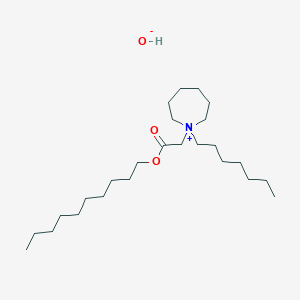
![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)
